N-(2-Bromoethyl)-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
N-(2-bromoethyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYOPXHSFNSXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-4-methylpyridin-2-amine typically involves the reaction of 4-methylpyridin-2-amine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the hydroxyl group by the amine group, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoethyl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Scientific Research Applications
Chemistry
N-(2-Bromoethyl)-4-methylpyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.
Biology
In biological research, this compound is utilized in the development of bioactive molecules and as a ligand in coordination chemistry studies.
Medicine
Industry
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Table 1: Inhibitory Activity Against BChE
Structural and Electronic Comparisons
Table 2: Structural Features of Pyridine Derivatives
- Electronic Effects: Bromine’s electronegativity and the methyl group’s electron-donating nature create a polarized structure, enhancing interactions with biological targets like BChE . In contrast, dimethylamino groups (e.g., 2-Bromo-N,N-dimethylpyridin-4-amine) increase solubility and alter π-electron distribution .
Physical Properties
Table 4: Physical Property Comparison
- Trends : Brominated pyridines generally exhibit higher molecular weights and densities due to bromine’s atomic mass. The absence of data for this compound highlights a gap in literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
